molecular formula C6H12OS B017204 (Tetrahydro-2H-thiopyran-4-yl)methanol CAS No. 100277-27-8

(Tetrahydro-2H-thiopyran-4-yl)methanol

Cat. No. B017204
M. Wt: 132.23 g/mol
InChI Key: LMVCLDAMMNHILO-UHFFFAOYSA-N
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Description

“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a sulfur-containing heterocyclic building block . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .


Synthesis Analysis

This compound can be synthesized from tetrahydrothiopyran-4-one . Another synthesis method involves the addition of LiAlH4 to a Schlenk flask, followed by the addition of THF and ester .


Molecular Structure Analysis

The molecular formula of “(Tetrahydro-2H-thiopyran-4-yl)methanol” is C6H12O2 . The exact mass is 132.06100 .


Chemical Reactions Analysis

“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone, which is a drug that acts as a CB2 cannabinoid receptor agonist .


Physical And Chemical Properties Analysis

“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a colorless liquid . It has a density of 1.000±0.06 g/cm3 , a boiling point of 105 °C , and a flash point of 61° (142°F) . It is slightly soluble in water .

Scientific Research Applications

  • In organic chemistry, (Tetrahydro-2H-thiopyran-4-yl)methanol is involved in reactions like the cleavage of 4-aryl-2-methyl-3-butyn-2-ols using tetrabutylammonium hydroxide and methanol, facilitating the synthesis of terminal arylacetylenes (Li & Huang, 2011).

  • Photoisomerization studies have shown that methanol leads to the formation of isomeric 2H-thiopyrans from 2,4,4,6-tetraaryl-4H-thiopyrans (Pirelahi et al., 1994).

  • Methanol's role as a one-carbon building block in fine chemical synthesis is highlighted in its direct C-C coupling with allenes to produce higher alcohols (Moran et al., 2011).

  • In pharmaceutical research, compounds like tetrahydrothiopyran-4-one, treated with secondary amines and aryl azides, yield hexahydrothiopyrano[3,4-d]-v-triazoles with potential biological activities (Pocar et al., 1977).

  • In physical chemistry, studies on the conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides contribute to our understanding of molecular structure and energetics (Freeman et al., 2002).

  • (Tetrahydro-2H-thiopyran-4-yl)methanol's role in the synthesis of condensed thienopyrimidine derivatives with anticonvulsant activity illustrates its importance in medicinal chemistry (Oganisyan et al., 2001).

properties

IUPAC Name

thian-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVCLDAMMNHILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602925
Record name (Thian-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-2H-thiopyran-4-yl)methanol

CAS RN

100277-27-8
Record name (Thian-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)tetrahydro-2H-thiopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JD Burch, K Barrett, Y Chen, J DeVoss… - Journal of Medicinal …, 2015 - ACS Publications
The medicinal chemistry community has directed considerable efforts toward the discovery of selective inhibitors of interleukin-2 inducible T-cell kinase (ITK), given its role in T-cell …
Number of citations: 35 pubs.acs.org
Y Sasano, A Yamaichi, R Sasaki… - Chemical and …, 2021 - jstage.jst.go.jp
Four distinctive sets of optimum nitroxyl radical/copper salt/additive catalyst combinations have been identified for accommodating the aerobic oxidation of various types of primary …
Number of citations: 3 www.jstage.jst.go.jp
P Bamborough, C Chung, RC Furze… - Journal of Medicinal …, 2015 - ACS Publications
ATAD2 is a bromodomain-containing protein whose overexpression is linked to poor outcomes in a number of different cancer types. To date, no potent and selective inhibitors of the …
Number of citations: 93 pubs.acs.org
Y Chen, M Leonardi, P Dingwall, R Labes… - The Journal of …, 2018 - ACS Publications
Cheap and readily available aqueous formaldehyde was used as a formylating reagent in a homologation reaction with nonstabilized diazo compounds, enabled by UV photolysis of …
Number of citations: 25 pubs.acs.org

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